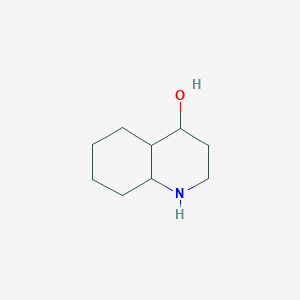

Decahydro-quinolin-4-ol

Description

Contextualization within Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including many pharmaceuticals and natural products. rsc.orgresearchgate.net Their three-dimensional frameworks are of increasing interest in medicinal chemistry for creating complex molecular architectures. nih.gov Unlike their flat, aromatic counterparts, saturated heterocycles provide specific stereochemical arrangements that are crucial for molecular interactions with biological targets. ontosight.ai The development of synthetic methods to access these structures, particularly those containing nitrogen, is a significant focus in modern organic synthesis. researchgate.net

Within this important class of compounds, the decahydroquinoline (B1201275) ring system represents a key bicyclic scaffold. ontosight.ai As a fully saturated derivative of quinoline (B57606), the decahydroquinoline framework lacks aromaticity, resulting in a more stable and conformationally flexible structure. ontosight.ai This scaffold is a core component of numerous biologically significant molecules, including a variety of alkaloids and synthetic compounds with potential pharmaceutical applications. ontosight.airesearchgate.net The presence of the nitrogen atom and the stereochemical complexity of the fused ring system make decahydroquinolines versatile building blocks in drug discovery and chemical biology. nih.gov

Historical Development of Research on Decahydroquinoline Scaffolds

The investigation of decahydroquinoline derivatives has a rich history rooted in the exploration of bicyclic nitrogen-containing systems. An important period of research began in the mid-20th century, with significant contributions from the school of D.V. Sokolov starting in the 1970s. ihn.kz This research focused on developing accessible synthetic methods for new decahydroquinolinones, which are direct precursors to decahydroquinolin-4-ols, and establishing the fundamental principles of their stereochemical transformations. ihn.kz

A major impetus for research into the decahydroquinoline scaffold came from the field of natural product chemistry, specifically the isolation and synthesis of poison frog alkaloids. researchgate.net Many of these alkaloids, such as those in the pumiliotoxin C class (e.g., cis-195A), feature a decahydroquinoline core. The challenge of synthesizing these structurally complex and stereochemically dense molecules spurred significant innovation in synthetic methodology. researchgate.net The first enantioselective synthesis of pumiliotoxin-C, reported in 1977, was a landmark achievement that unambiguously determined its absolute configuration and showcased the strategic importance of controlling stereochemistry in cycloaddition reactions to build the decahydroquinoline framework. researchgate.net These early synthetic efforts laid the groundwork for more advanced and divergent strategies developed in subsequent decades. nih.govmdpi.com

Significance of the Decahydro-quinolin-4-ol Framework in Organic Synthesis and Mechanistic Studies

The this compound framework is a cornerstone in both synthetic chemistry and the study of reaction mechanisms. Its rigid, yet conformationally complex, structure provides an excellent platform for investigating stereochemical outcomes and reaction kinetics.

In organic synthesis, the scaffold is a key intermediate in the total synthesis of complex natural products. A notable example is its role in the divergent synthesis of two different decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A. Researchers have achieved the total synthesis of these compounds from a common intermediate, demonstrating the versatility of the decahydroquinoline framework in constructing diverse molecular architectures. nih.govmdpi.com The syntheses involved multiple steps, including hydrogenation and cyclization, to build the core structure with high stereocontrol. mdpi.com

| Product | Starting Material | Key Steps | Overall Yield | Reference |

| ent-cis-195A | Known Compound 1 | 16 steps, including divergent synthesis from a common intermediate (11) | 38% | nih.govmdpi.com |

| cis-211A | Known Compound 1 | 19 steps, including divergent synthesis from a common intermediate (11) | 31% | nih.govmdpi.com |

The this compound skeleton has also been central to mechanistic studies, particularly in the investigation of oxidation reactions. Research on the oxidation of substituted trans-decahydroquinolin-4-ols using Cetyltrimethylammonium dichromate (CTADC) has provided valuable insights into reaction mechanisms and conformational analysis. heteroletters.org These studies followed the reaction course spectrophotometrically and determined the reaction to be second order. heteroletters.org A key finding was the significant difference in oxidation rates based on the stereochemistry of the hydroxyl group. heteroletters.org

A study systematically investigated the kinetics of this oxidation, revealing important structure-reactivity relationships. heteroletters.org The findings from this research are summarized below.

| Observation | Mechanistic Implication | Reference |

| Axial alcohols oxidize at a much faster rate than equatorial alcohols. | The orientation of the hydroxyl group significantly influences its reactivity, likely due to steric and electronic factors during the formation of the chromate (B82759) ester intermediate. | heteroletters.org |

| Alcohols with a methyl group at the C-3 position oxidize at a faster rate. | The presence of a substituent at the 3-position affects the conformation and reactivity of the ring system. | heteroletters.org |

| The rate of oxidation is influenced by substituents on the phenyl ring at the C-2 position. | Electronic effects from the aryl substituent are transmitted through the molecular framework to the reaction center. | heteroletters.org |

These mechanistic investigations, which utilize the well-defined stereochemistry of the this compound framework, are crucial for understanding fundamental principles of organic reactivity and for designing more selective and efficient chemical transformations. heteroletters.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQARXBFLAEGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49788-04-7 | |

| Record name | decahydroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Decahydro Quinolin 4 Ols

Stereoselective and Asymmetric Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of decahydro-quinolin-4-ols. Modern approaches leverage diastereoselective, enantioselective, and substrate-controlled methods to access specific stereoisomers.

Diastereoselective Routes to Specific Stereoisomers

The generation of specific diastereomers of decahydro-quinolin-4-ol is often achieved through the catalytic hydrogenation of quinoline (B57606) or tetrahydroquinoline precursors. The choice of catalyst, solvent, and additives can profoundly influence the facial selectivity of the hydrogenation, leading to the desired stereochemical outcome.

A notable strategy involves a two-step hydrogenation process starting from a substituted quinoline. researchgate.net In this approach, the first reduction targets the carbocyclic ring, followed by the saturation of the heterocyclic ring. This sequential reduction allows for precise control over the formation of the four new stereocenters.

Step 1: Hydrogenation to 5,6,7,8-Tetrahydroquinoline (B84679): The initial reduction of an auxiliary-substituted quinoline to the corresponding 5,6,7,8-tetrahydroquinoline can be achieved with high diastereoselectivity. Optimal conditions for this transformation have been identified as using Platinum oxide (PtO₂) as the catalyst in trifluoroacetic acid (TFA) as the solvent. This process has been shown to yield diastereomeric ratios (d.r.) as high as 89:11. researchgate.net

Step 2: Hydrogenation to Decahydroquinoline (B1201275): The subsequent hydrogenation of the resulting tetrahydroquinoline intermediate saturates the heterocyclic ring to yield the decahydroquinoline product. For this step, Rhodium on carbon (Rh/C) in acetic acid provides the best results, leading to the formation of the fully saturated ring system with excellent stereocontrol. researchgate.net

This sequential approach demonstrates how the careful selection of reaction conditions can navigate the complex stereochemical landscape to produce specific diastereomers of the decahydroquinoline core.

Table 1: Diastereoselective Hydrogenation Conditions for Quinoline Precursors

| Step | Substrate | Catalyst | Solvent | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| 1 | Auxiliary-Substituted Quinoline | Platinum oxide (PtO₂) | Trifluoroacetic acid (TFA) | 5,6,7,8-Tetrahydroquinoline | Up to 89:11 | researchgate.net |

| 2 | 5,6,7,8-Tetrahydroquinoline | Rhodium on carbon (Rh/C) | Acetic acid | Decahydroquinoline | High | researchgate.net |

Enantioselective Synthesis via Chiral Catalysis

Accessing enantiomerically pure decahydro-quinolin-4-ols requires the introduction of chirality during the synthetic sequence. This can be accomplished through the use of chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of the reaction.

One of the most effective methods is the use of a chiral auxiliary attached to the quinoline precursor. This auxiliary directs the hydrogenation steps, leading to the formation of a single enantiomer. After the desired stereocenters are established, the auxiliary can be removed. This approach has been successfully used to obtain decahydroquinolines with enantioselectivities of up to 99%. researchgate.net The synthesis of chiral ligands that incorporate a quinoline motif is also a significant area of research, as these ligands can be complexed with metals to create catalysts for a wide range of asymmetric transformations. researchgate.netbgu.ac.il

Another strategy involves the asymmetric synthesis of a chiral precursor, such as a tetrahydroquinolin-ol. For instance, methods have been developed for the asymmetric synthesis of tetrahydroquinolin-3-ols via a cobalt-catalyzed reductive cyclization, achieving high optical purities. lookchem.com While this produces a different isomer, the principle of creating a chiral, partially saturated intermediate that can be subsequently hydrogenated to the decahydro- stage is a key concept in the field.

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, the inherent chirality of the starting material dictates the stereochemical outcome of subsequent reactions. nih.govnih.gov This strategy is particularly effective in the synthesis of complex cyclic systems like this compound.

The use of a chiral auxiliary, as discussed previously, is a prime example of a substrate-controlled transformation. researchgate.net The auxiliary is covalently bonded to the substrate, creating a chiral environment that directs the approach of reagents, such as hydrogen during a catalytic reduction. This method effectively transfers the stereochemical information from the auxiliary to the newly formed chiral centers in the decahydroquinoline core. The efficiency of this approach relies on the ability of the auxiliary to enforce a specific conformation on the substrate, leading to a highly selective reaction.

Ring Annulation and Cyclization Strategies

The construction of the fundamental quinoline ring system is the first major phase in the synthesis of decahydro-quinolin-4-ols. This is typically achieved through either intramolecular cyclization of a single precursor molecule or the intermolecular annulation of two or more components. The resulting quinolin-4-one or a related derivative serves as a key intermediate for the subsequent stereoselective reduction to the final product.

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the formation of the heterocyclic ring from a single, appropriately functionalized open-chain precursor. A prominent example is the cyclization of 2-aminochalcones (or their precursors) to yield 2,3-dihydroquinolin-4-ones. nih.gov This reaction proceeds via an intramolecular aza-Michael addition.

This method is highly efficient, with borane (B79455) catalysis facilitating a 1,7-hydride shift in amino-substituted chalcones to form a zwitterionic iminium enolate, which then collapses to the dihydroquinolin-4-one scaffold in high yields (75-99%) and with excellent diastereoselectivity (up to >99:1). nih.gov These dihydroquinolin-4-one products are ideal intermediates for further reduction to decahydro-quinolin-4-ols.

Table 2: Intramolecular Cyclization to Dihydroquinolin-4-ones

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminochalcones | Amberlyst®-15 | 2,3-Dihydroquinolin-4(1H)-ones | 65-94% | nih.gov |

| Amino-substituted chalcones | Borane Lewis acid | cis-Dihydroquinolin-4-ones | 75-99% | nih.gov |

Intermolecular Annulation Protocols

Intermolecular annulation strategies construct the quinoline ring by combining two or more separate molecular fragments. These methods are valued for their flexibility and ability to introduce a variety of substituents onto the quinoline core.

A classic and versatile intermolecular method is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. The reaction is typically catalyzed by an acid or base. Using ceric ammonium (B1175870) nitrate (B79036) as a catalyst allows the reaction to proceed efficiently at ambient temperature. sigmaaldrich.com

Other intermolecular approaches include various [4+2] annulation or cycloaddition reactions that combine different components to assemble the bicyclic system. mdpi.com Once the quinoline or quinolin-4-one core is synthesized through these methods, it undergoes the critical hydrogenation steps to produce the target this compound.

Multi-Component Reactions for Decahydroquinoline Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like polyhydroquinolines in a single step from multiple starting materials. One of the most prominent MCRs utilized for this purpose is the Hantzsch condensation. nih.gov This reaction provides a convergent and atom-economical pathway to highly functionalized dihydropyridine-like structures, which are precursors to the fully saturated decahydroquinoline system.

The typical Hantzsch reaction for polyhydroquinolines involves a one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), a β-ketoester (like ethyl acetoacetate), and an ammonium salt (such as ammonium acetate) as the nitrogen source. researchgate.netchemistrytalk.org This process can be performed under various conditions, including catalyst- and solvent-free environments, often accelerated by microwave irradiation or conducted at ambient temperatures in solvents like ethanol. researchgate.netchemistrytalk.org The use of organocatalysts, such as chiral phosphoric acids, has enabled the development of enantioselective versions of the Hantzsch reaction, affording polyhydroquinolines with excellent enantiomeric excesses (ee's). organic-chemistry.org

A diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) core has been achieved using a Knoevenagel condensation as a key step, followed by an intramolecular lactam formation. youtube.comwikipedia.org This strategy highlights how complex stereochemical arrays can be constructed with high control. While not a classic one-pot MCR in the Hantzsch sense, it demonstrates the assembly of the core structure from multiple components in a planned sequence.

The products of these MCRs, typically polyhydroquinolines, can then be subjected to further reduction and functional group manipulation to yield the target this compound derivatives.

| Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Solvent-free, Microwave irradiation | Polyhydroquinoline | High efficiency, operational simplicity, catalyst-free. | researchgate.net |

| Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Chiral Phosphoric Acid Catalyst | Enantioenriched Polyhydroquinoline | Good yields and excellent enantioselectivity. | organic-chemistry.org |

| Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Ethanol, Room Temperature | Polyhydroquinoline | Simple procedure, works at ambient temperature. | chemistrytalk.org |

| Aromatic Aldehydes, 1,3-Cyclohexanediones, Alkyl Acetoacetate, Ammonium Acetate | Nanomagnetic-supported Sulfonic Acid, Solvent-free | Polyhydroquinoline | High yields, short reaction times, reusable catalyst. | nih.gov |

Functional Group Interconversions and Modifications

Once the core decahydroquinoline structure is established, further chemical diversity can be introduced through the manipulation of its inherent functional groups: the C4-hydroxyl group and the secondary amine nitrogen.

The secondary hydroxyl group at the C4 position is a versatile handle for various chemical transformations.

Esterification: The hydroxyl group can be readily converted to an ester. Standard esterification methods, such as the Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or the Steglich esterification (using a carboxylic acid with a coupling agent like DCC and a catalyst like DMAP), are applicable. These reactions allow for the introduction of a wide variety of acyl groups, modifying the molecule's steric and electronic properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, decahydro-quinolin-4-one. This transformation is a key step in the synthesis of many alkaloids and analogues. wikipedia.org A range of modern oxidation methods can be employed to achieve this conversion with high efficiency and selectivity, avoiding over-oxidation or side reactions. wikipedia.orgmasterorganicchemistry.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by a hindered base like triethylamine. alfa-chemistry.comwikipedia.orgadichemistry.com It is known for its mild conditions and tolerance of many other functional groups. alfa-chemistry.comwikipedia.org

TEMPO-Catalyzed Oxidation: Using a stable nitroxyl (B88944) radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) provides a highly selective method for oxidizing secondary alcohols to ketones. organic-chemistry.orgnih.govorganic-chemistry.org This system is effective and can be used in scalable continuous flow processes. nih.govacs.org

Etherification: The hydroxyl group can be converted into an ether via methods like the Williamson ether synthesis. chemistrytalk.orglumenlearning.commasterorganicchemistry.comlibretexts.org This SN2 reaction typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide. masterorganicchemistry.com This allows for the introduction of various alkyl or aryl groups at the C4 position.

The secondary amine nitrogen in the decahydroquinoline ring is nucleophilic and can be readily derivatized.

N-Alkylation: Alkyl groups can be introduced at the nitrogen atom through reactions with alkyl halides. Studies on the N-alkylation of cis-decahydroquinolines have shown that the nature of the N-substituent can significantly influence the conformational equilibrium of the ring system. masterorganicchemistry.comacs.org For instance, while N-H and N-methyl derivatives prefer one chair conformation, larger groups like N-ethyl can shift the equilibrium to favor the alternative conformation. masterorganicchemistry.comacs.org

N-Acylation: The nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.govreddit.comchemguide.co.ukresearchgate.net This reaction forms a stable amide linkage and is a common method for introducing a wide range of functional groups. The reactivity is analogous to that of other cyclic secondary amines like piperidine (B6355638). nih.govbutlerov.com For example, piperidine can be quantitatively converted to its N-acetyl derivative using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst in a continuous-flow system. nih.gov

The conversion of a quinoline precursor to the fully saturated decahydroquinoline ring system is a critical step, achieved through catalytic hydrogenation. This process involves the reduction of both the heterocyclic (pyridine) and carbocyclic (benzene) rings. The choice of catalyst and reaction conditions is crucial for achieving complete saturation and controlling the stereochemistry of the newly formed chiral centers.

The hydrogenation often proceeds in a stepwise manner, with the pyridine (B92270) ring typically being reduced first to form a 1,2,3,4-tetrahydroquinoline, followed by the more challenging reduction of the benzene (B151609) ring. wikipedia.org Achieving full reduction to the decahydroquinoline often requires more forcing conditions or specific catalytic systems.

Several transition metal catalysts are effective for this transformation:

Rhodium (Rh): Rhodium-based catalysts are highly effective for the hydrogenation of pyridines and quinolines. nih.gov For example, rhodium on carbon has been used in the second hydrogenation step to convert 5,6,7,8-tetrahydroquinolines to fully saturated decahydroquinolines with high enantioselectivity. semanticscholar.org

Ruthenium (Ru): Ruthenium catalysts, often as complexes with specific ligands, can selectively hydrogenate either the heterocyclic or the carbocyclic ring of quinolines. alfa-chemistry.comorganic-chemistry.orgchemistryhall.com For instance, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been shown to selectively reduce the carbocyclic ring to give 5,6,7,8-tetrahydroquinolines. chemistryhall.com Complete hydrogenation to decahydroquinoline has been achieved using hydroxyapatite-supported ruthenium catalysts. acs.org

Platinum (Pt): Platinum oxide (PtO₂) is a classic and robust catalyst for the hydrogenation of aromatic rings and has been found to be optimal for the chemo- and stereoselective reduction of substituted quinolines to 5,6,7,8-tetrahydroquinolines.

Palladium (Pd): Palladium catalysts are widely used for hydrogenations. A nitrogen-doped carbon-supported palladium catalyst (Pd/CN) with ultra-small nanoparticles has shown high activity for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. Achieving full reduction to the decahydro- stage may require harsher conditions.

Cobalt (Co): As a non-noble metal, cobalt offers a more sustainable and cost-effective alternative. Particulate cobalt-based catalysts, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, have been used for the pressure hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. wikipedia.org Cobalt complexes have also been employed for transfer hydrogenation using formic acid as the hydrogen source. nih.govacs.org

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis relies heavily on catalysis to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives benefits significantly from the development of advanced catalytic systems, particularly those based on transition metals. These catalysts play a crucial role in both the construction of the quinoline ring and its subsequent complete reduction.

Transition metals such as palladium, rhodium, ruthenium, and cobalt are at the forefront of catalytic methods for synthesizing and modifying quinoline scaffolds. wikipedia.orglibretexts.orgreddit.comchemguide.co.uk

Palladium (Pd): Palladium catalysis is instrumental in constructing the initial quinoline or tetrahydroquinoline framework through various cross-coupling and cycloaddition reactions. For example, Pd-catalyzed asymmetric intermolecular [4+2] cycloaddition reactions can produce highly enantioenriched tetrahydroquinolines bearing multiple stereocenters. adichemistry.com The choice of chiral phosphine (B1218219) ligands is critical for controlling the stereochemical outcome. While highly effective for C-C and C-N bond formation and partial hydrogenation, achieving complete saturation to decahydroquinolines often requires subsequent reduction steps with other catalytic systems.

Rhodium (Rh): Rhodium catalysts are particularly powerful for the hydrogenation of the quinoline ring system. reddit.comchemguide.co.uknih.govsemanticscholar.org Rhodium on carbon (Rh/C) is a highly effective heterogeneous catalyst for the exhaustive hydrogenation of tetrahydroquinolines to provide decahydroquinolines, often with excellent diastereoselectivity. The choice of solvent, such as acetic acid, can be crucial in these transformations.

Ruthenium (Ru): Ruthenium complexes offer unique selectivity in quinoline hydrogenation. Depending on the ligand and conditions, Ru catalysts can selectively reduce either the nitrogen-containing ring or the carbocyclic ring. alfa-chemistry.comorganic-chemistry.orgchemistryhall.com Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, for example, are highly efficient for the asymmetric hydrogenation of a wide range of quinoline derivatives to give 1,2,3,4-tetrahydroquinolines with exceptional enantioselectivity (>99% ee). alfa-chemistry.comorganic-chemistry.org Further reduction to the decahydroquinoline can be accomplished in a subsequent step, for example, using Ru on hydroxyapatite. acs.org

Cobalt (Co): The use of earth-abundant and less expensive cobalt catalysts is a growing area of interest. Homogeneous cobalt complexes have been developed for the transfer hydrogenation of quinolines using formic acid or ammonia-borane as the hydrogen source under mild conditions. nih.govacs.orglumenlearning.com Heterogeneous cobalt catalysts, prepared by reducing cobalt salts, are effective for pressure hydrogenation, yielding 1,2,3,4-tetrahydroquinolines. wikipedia.orgresearchgate.net These cobalt-catalyzed methods provide a cost-effective route to the partially saturated quinoline core.

| Metal Catalyst | Typical Precursor/System | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Pd/CN, Pd complexes with chiral ligands | 1,2,3,4-Tetrahydroquinoline | High activity for partial hydrogenation; essential for C-C/C-N bond-forming cycloadditions. | |

| Rhodium (Rh) | Rh/C, Rh complexes | Decahydroquinoline | Excellent for complete saturation of the ring system; high diastereoselectivity. | semanticscholar.org |

| Ruthenium (Ru) | Chiral cationic Ru(II) complexes, Ru/hydroxyapatite | 1,2,3,4-Tetrahydroquinoline or 5,6,7,8-Tetrahydroquinoline | High enantioselectivity for partial hydrogenation; tunable regioselectivity. | alfa-chemistry.comorganic-chemistry.orgacs.org |

| Cobalt (Co) | Co(BF₄)₂/phosphine ligand, Co(OAc)₂/Zn | 1,2,3,4-Tetrahydroquinoline | Cost-effective non-noble metal; effective for transfer hydrogenation and pressure hydrogenation. | wikipedia.orgnih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. While direct organocatalytic methods for the synthesis of this compound are not extensively reported, cascade reactions to form the related decahydroquinoline and functionalized piperidine cores provide a strong foundation for potential synthetic routes.

One notable approach involves an organocatalytic cascade reaction to construct the decahydroquinoline skeleton. A highly diastereoselective organocatalytic multicomponent cascade synthesis of a series of decahydroquinolines has been reported. This reaction proceeds via a proposed mechanism where an organocatalyst, such as a chiral amine, reacts with cyclohexanone (B45756) to form an imine. This is followed by a stereoselective Michael-type addition to a nitroalkene. The resulting adduct then engages in an aza-Henry reaction with an N-Ts imine, and subsequent cyclization via hemiaminalization yields the decahydroquinoline product. Although this method does not directly yield a 4-hydroxy derivative, the nitro group on the final product could potentially be converted to a hydroxyl group through subsequent chemical transformations.

Another relevant strategy is the organocatalytic synthesis of polysubstituted piperidines, which form a core component of the decahydroquinoline structure. For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol has been used to synthesize polysubstituted piperidines from aldehydes and trisubstituted nitroolefins. nih.govacs.org This method allows for the formation of four contiguous stereocenters with excellent enantioselectivity. nih.govacs.org Conceptually, a similar strategy could be envisioned where a suitably functionalized precursor undergoes an organocatalytic cascade to form a piperidine ring, which is then annulated to form the decahydroquinoline system. The introduction of the hydroxyl group at the 4-position would depend on the specific design of the starting materials.

An asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes, promoted by diphenylprolinol TMS ether, has been developed for the construction of fully substituted chiral tetrahydroquinolines. nih.gov This reaction generates the products in good to high yields with excellent diastereo- and enantioselectivities. nih.gov While this method yields a partially saturated system, subsequent reduction could lead to the decahydroquinoline core.

The following table summarizes key findings from relevant organocatalytic syntheses of related heterocyclic structures.

| Catalyst | Reactants | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Chiral Amine | Cyclohexanone, Nitroalkene, N-Ts Imine | Functionalized Decahydroquinoline | High | High | Not Reported |

| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted Nitroolefins | Polysubstituted Piperidine | High | Not Reported | Excellent |

| Diphenylprolinol TMS ether | Aldehydes, 2-amino-β-nitrostyrenes | Chiral Tetrahydroquinoline | Good to High | up to >30:1 | up to >99 |

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods offer unique and powerful alternatives for the synthesis of complex organic molecules, often proceeding under mild conditions with high selectivity. While direct photochemical or electrochemical synthesis of this compound is not well-documented, related transformations of quinolines and other N-heterocycles highlight the potential of these techniques.

Photochemical Approaches:

Visible-light-mediated reactions have gained prominence in organic synthesis. One relevant example is the dearomative triple elementalization of quinolines. researchgate.netnih.gov This process involves the addition of an organolithium reagent to quinoline, followed by a photo-boosted silaboration, affording carbo-sila-borated tetrahydroquinolines with complete chemo-, regio-, and stereoselectivity. researchgate.netnih.gov Although this does not directly produce a hydroxylated product, the introduction of silyl (B83357) and boryl groups provides functional handles for subsequent conversion to a hydroxyl group.

Furthermore, visible-light-driven decarboxylation of carboxylic acids has been utilized for the C4-hydroxyalkylation of quinolines. mdpi.com This reaction proceeds via the generation of an alkyl radical which then attacks the protonated quinoline ring. mdpi.com While this method functionalizes the aromatic quinoline, it demonstrates the feasibility of introducing a hydroxyalkyl group at the C4 position using photochemical means. A subsequent hydrogenation of the quinoline ring could then lead to the desired this compound.

The following table presents data from relevant photochemical reactions involving quinoline derivatives.

| Reaction Type | Reactants | Light Source | Product Type | Yield (%) |

| Dearomative Triple Elementalization | Quinoline, Organolithium, Silylborane | Blue LEDs | Carbo-sila-borated Tetrahydroquinoline | up to 80 |

| C4-Hydroxyalkylation | Quinoline, Carboxylic Acid | Blue LED | 4-Hydroxyalkyl Quinoline | up to 81 |

Electrochemical Pathways:

Electrochemical methods can be employed for the efficient hydrogenation of the quinoline ring system. Electrocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using a proton-exchange membrane (PEM) reactor with various cathode catalysts such as Pd/C, Ir/C, Ru/C, and Pt/C. beilstein-journals.org This demonstrates a green and efficient method for the saturation of the heterocyclic ring of quinoline. beilstein-journals.org By starting with a 4-hydroxyquinoline (B1666331) derivative, this method could potentially provide a direct route to this compound.

Recent research has also demonstrated the highly efficient electrochemical hydrogenation of quinoline catalyzed by a bifunctional RuNi electrode, yielding 1,2,3,4-tetrahydroquinolines with high selectivity. researchgate.net This method utilizes water as the hydrogen source and operates under ambient conditions. researchgate.net The application of this technique to a 4-hydroxyquinoline substrate could be a promising strategy for the synthesis of the target molecule.

The table below summarizes key findings in the electrochemical reduction of quinolines.

| Electrode/Catalyst | Substrate | Product | Yield (%) | Selectivity |

| Pd/C, Ir/C, Ru/C, Pt/C | Quinoline | 1,2,3,4-Tetrahydroquinoline | up to 88 | High |

| Bifunctional RuNi | Quinoline | 1,2,3,4-Tetrahydroquinoline | up to 94 | up to 99% |

Stereochemical and Conformational Analysis of Decahydro Quinolin 4 Ols

Isomeric Diversity and Stereoisomerism

The decahydro-quinolin-4-ol molecule possesses a fused bicyclic ring system with multiple stereocenters, leading to significant isomeric complexity. This structural feature gives rise to various stereoisomers, which can be broadly categorized based on the spatial arrangement of atoms and functional groups.

Diastereomeric and Enantiomeric Forms

This compound has several chiral centers, which are carbon atoms bonded to four different groups. The presence of these centers means the molecule can exist as multiple stereoisomers. These isomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Enantiomers: For each unique diastereomeric structure of this compound, a non-superimposable mirror image exists. This pair of molecules is known as enantiomers. They have identical physical properties (e.g., melting point, boiling point) but rotate plane-polarized light in opposite directions.

Diastereomers: Stereoisomers of this compound that are not mirror images of each other are called diastereomers. These arise from differences in the configuration at one or more, but not all, of the chiral centers. Unlike enantiomers, diastereomers have distinct physical properties and can be separated by standard laboratory techniques such as chromatography.

The number of possible stereoisomers can be determined by the "2n" rule, where 'n' is the number of stereogenic carbons. youtube.com The complex structure of this compound allows for a rich variety of these distinct molecular forms.

| Isomer Type | Description | Key Differentiating Property |

| Enantiomers | Non-superimposable mirror images. | Optical activity (rotation of plane-polarized light). |

| Diastereomers | Stereoisomers that are not mirror images. | Different physical properties (e.g., melting point, solubility). |

Cis-Trans Isomerism Across Ring Fusions

A critical aspect of the stereochemistry of this compound is the nature of the fusion between its two six-membered rings. This is analogous to the well-studied decalin system. libretexts.orgchemistrysteps.com The relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbons shared by both rings) determines whether the ring fusion is cis or trans. wikipedia.orglibretexts.orglibretexts.org

cis-Decahydroquinoline (B84933): In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the plane of the rings. libretexts.orgchemistrysteps.com This configuration results in a bent, or V-shaped, molecule. masterorganicchemistry.com The cis isomer is flexible and can undergo a ring flip, where both chair conformations interconvert. libretexts.org

trans-Decahydroquinoline: In the trans isomer, the bridgehead hydrogens are on opposite sides of the ring system. libretexts.orgchemistrysteps.com This arrangement forces the two rings into a more linear and rigid structure. libretexts.org Unlike the cis isomer, the trans-decalin framework is conformationally locked and cannot undergo a ring flip without breaking bonds, which would require a prohibitive amount of energy. libretexts.orgmasterorganicchemistry.com

The stability of these isomers is a key consideration. Generally, trans-decalin is more stable than cis-decalin due to fewer steric interactions. libretexts.org This principle applies to the decahydroquinoline (B1201275) core as well, making the trans-fused isomers often thermodynamically preferred.

Conformational Dynamics and Preferred Orientations

The non-planar nature of the six-membered rings in this compound dictates its three-dimensional shape and conformational behavior. The molecule is not static but exists in a dynamic equilibrium between different spatial arrangements.

Chair Conformations and Inversion Dynamics

To minimize angle and torsional strain, the six-membered rings of this compound adopt a puckered "chair" conformation, which is the most stable arrangement for cyclohexane and its derivatives. libretexts.orgcutm.ac.in In this conformation, all bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing repulsive forces. libretexts.org

Ring Inversion (Chair Flip): For the cis-fused isomer, the rings can undergo a conformational change known as a ring flip or chair-chair interconversion. libretexts.org During this process, carbons that were in an "up" position move to a "down" position, and vice versa. A significant consequence of this flip is that all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.comlibretexts.org

Conformational Rigidity: The trans-fused isomer is a rigid system that is effectively "locked" in a single chair-chair conformation and cannot undergo a ring flip. libretexts.orgmasterorganicchemistry.com

The energy barrier for the chair flip in cis-decalin is approximately 14 kcal/mol, allowing for rapid interconversion at room temperature. libretexts.org The molecule will predominantly exist in the most stable conformation available to it.

Axial vs. Equatorial Substituent Preferences

In a chair conformation, the substituent bonds on each carbon atom are oriented in one of two positions:

Axial: These bonds are parallel to the principal axis of the ring, pointing either straight up or straight down. libretexts.org

Equatorial: These bonds point out from the "equator" of the ring, in a more horizontal orientation. libretexts.org

Substituents, such as the hydroxyl (-OH) group in this compound, generally prefer the equatorial position. This preference is driven by steric strain. An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (a phenomenon known as 1,3-diaxial interaction). utdallas.edu Placing the substituent in the more spacious equatorial position minimizes these repulsive forces, leading to a more stable conformation. masterorganicchemistry.comyoutube.com For example, a methyl group on a cyclohexane ring is about 1.74 kcal/mol more stable in the equatorial position than in the axial position, resulting in an equilibrium mixture containing about 95% of the equatorial conformer at room temperature. masterorganicchemistry.com

Structural Elucidation via Advanced Spectroscopic Methods

The unambiguous determination of the complex three-dimensional structure of this compound stereoisomers relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive analysis of the molecule's connectivity, relative stereochemistry, absolute configuration, and preferred conformation.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of decahydro-quinolin-4-ols in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry. jeol.com

Key 2D NMR experiments used in the analysis include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (²JHH, ³JHH). researchgate.net For this compound, COSY spectra are critical for tracing the proton-proton connectivity within the carbocyclic and heterocyclic rings, allowing for the assignment of adjacent protons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. magritek.com This is particularly useful in complex regions of the spectrum, as it can correlate a proton to all other protons within the same coupling network.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry and preferred conformation of the molecule. For instance, strong NOE correlations between axial protons on the same side of the ring system can confirm a cis or trans ring fusion.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of carbon signals based on previously assigned proton resonances. magritek.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the different fragments of the molecular structure. magritek.com

By systematically analyzing the data from these experiments, researchers can map out the complete covalent structure and deduce the relative configuration of the chiral centers at positions 2, 4, 4a, and 8a.

| 2D NMR Experiment | Type of Information Provided | Application to this compound |

|---|---|---|

| COSY | Through-bond proton-proton couplings (2JHH, 3JHH) | Identifies adjacent protons within the ring system. |

| TOCSY | Correlates all protons within a spin system. | Assigns complete proton networks for each ring. |

| NOESY | Through-space proton-proton proximities. | Determines relative stereochemistry and conformation. |

| HSQC | Direct one-bond proton-carbon correlations. | Assigns 13C signals for all protonated carbons. |

| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Assigns quaternary carbons and confirms fragment connectivity. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of both the relative and absolute stereochemistry of all chiral centers. nih.govnih.gov

The process requires growing a suitable single crystal of the this compound derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.

For this compound, a crystallographic analysis would definitively establish:

The absolute configuration (R or S) at each of the chiral centers.

The conformation of the fused ring system (e.g., chair-chair).

The orientation (axial or equatorial) of the hydroxyl group and any other substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups. bohrium.com

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, especially if a heavy atom is present in the structure or by co-crystallizing with a chiral counterion of known absolute configuration. rsc.org

| Crystallographic Parameter | Information Obtained |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | Precise position of each atom in 3D space. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Flack Parameter | Indicator for the absolute configuration of the molecule. |

Circular Dichroism (CD) for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. mtoz-biolabs.com Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an excellent tool for their characterization and for determining enantiomeric purity. nih.gov

When applied to the enantiomers of a specific this compound isomer, CD spectroscopy is expected to yield spectra that are mirror images of each other. One enantiomer will exhibit a positive Cotton effect (a peak or trough in the CD spectrum) at a specific wavelength, while the other enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. mdpi.com The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the molecule. researchgate.net

CD spectroscopy is particularly useful for:

Distinguishing between enantiomers: The mirror-image spectra provide a clear fingerprint for each enantiomer. nih.gov

Determining enantiomeric excess (ee): The amplitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov A racemic mixture will be CD silent.

Assigning absolute configuration: By comparing experimental CD spectra with those predicted from theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), it is possible to assign the absolute configuration of the enantiomers.

The chromophores within the this compound structure, although not aromatic, will give rise to CD signals in the UV region that are sensitive to the stereochemical arrangement of the molecule.

| Property | (+)-Enantiomer | (-)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CD Spectrum | Exhibits positive/negative Cotton effects. | Mirror image of the (+)-enantiomer's spectrum. | No CD signal (optically inactive). |

| Wavelength of Max Absorption (λmax) | Identical to the (-)-enantiomer. | Identical to the (+)-enantiomer. | N/A |

| Molar Ellipticity [θ] | Positive or negative value. | Equal magnitude, opposite sign to the (+)-enantiomer. | Zero. |

Theoretical and Computational Chemistry Studies of Decahydro Quinolin 4 Ols

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and energies of reaction. scirp.org DFT calculations have been successfully applied to quinoline (B57606) derivatives to understand their stability, reactivity, and electronic characteristics. researchgate.netscirp.org By applying these well-established techniques to decahydro-quinolin-4-ol, a comprehensive understanding of its chemical nature can be achieved.

The electronic structure of a molecule governs its physical and chemical properties. DFT calculations can elucidate the distribution of electron density and identify regions that are susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. For this compound, the MEP map would highlight the electronegative regions, primarily around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. These areas, rich in electron density, are the most likely sites for hydrogen bonding and interactions with electrophiles.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution. Calculations on related quinolinone derivatives have been used to correlate molecular structure with properties like antioxidant efficiency. scirp.org For this compound, the oxygen and nitrogen atoms would be expected to carry significant negative partial charges, while the hydrogen of the hydroxyl group and carbons adjacent to these heteroatoms would carry positive partial charges.

Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov DFT calculations allow for the precise determination of these orbital energies. For this compound, the presence of lone pairs on the nitrogen and oxygen atoms would significantly influence the energy of the HOMO, making it the primary site for electron donation (nucleophilic character). The LUMO would likely be distributed across the sigma anti-bonding orbitals of the ring structure.

Table 1: Representative Frontier Orbital Energies Calculated by DFT Hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | 2.5 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.7 | Indicates high kinetic stability |

The this compound molecule is a flexible bicyclic system that can exist in several different conformations. DFT calculations are used to determine the relative energies of these conformers and the energy barriers that separate them.

The decahydroquinoline (B1201275) ring system can adopt various chair-boat and chair-chair conformations, and the hydroxyl group at position 4 can be oriented in either an axial or equatorial position. Computational studies on similar saturated heterocyclic systems consistently show that chair conformations are significantly more stable than boat conformations. Furthermore, for substituted rings, conformers with bulky substituents in the equatorial position are generally favored to minimize steric hindrance. Molecular modeling analyses indicate that the hydroxyl group of this compound is preferentially positioned equatorially within the rigid bicyclic framework. vulcanchem.com Quantum chemical calculations can precisely quantify these energy differences.

Table 2: Calculated Relative Energies of this compound Conformers Hypothetical data based on established principles of conformational analysis.

| Conformer | OH Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair-Chair | Equatorial | 0.00 | 98.9 |

| Chair-Chair | Axial | 2.50 | 1.1 |

| Chair-Boat | Equatorial | 5.80 | <0.1 |

| Chair-Boat | Axial | 8.10 | <0.1 |

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov This methodology is essential for understanding complex processes such as conformational changes and interactions with the surrounding environment. nih.govnih.gov

A molecule in solution does not exist as a single, rigid structure but rather as a dynamic ensemble of interconverting conformations. chemrxiv.org MD simulations generate a large collection of these structures, providing a statistical picture of the molecule's conformational landscape. nih.gov

Principal Component Analysis (PCA): Analyzing the vast amount of data from an MD trajectory can be challenging. PCA is a dimensional reduction technique used to identify the most significant, large-scale motions within the molecule. nih.gov By applying PCA to the trajectory of this compound, the dominant modes of motion, such as ring puckering or the flexible movement of the hydroxyl group, can be identified and visualized. This analysis provides insight into the intrinsic flexibility of the molecular scaffold.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects because they can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water).

Hydrogen Bonding: In an aqueous solution, water molecules would form hydrogen bonds with the hydroxyl group and the nitrogen atom of this compound. MD simulations can quantify the dynamics of these hydrogen bonds, including their average number, lifetimes, and geometric arrangements. This information is crucial for understanding the solubility and intermolecular interaction potential of the compound.

Hydration Shell Structure: The simulation can also reveal the structure of the water molecules in the immediate vicinity of the solute, known as the hydration shell. Analysis of the radial distribution functions between atoms of this compound and water molecules can describe how the molecule perturbs the local solvent structure, which in turn affects its conformational preferences and dynamic behavior.

Ligand-Target Interaction Dynamics

No specific studies detailing the ligand-target interaction dynamics of this compound through methods such as molecular dynamics simulations were found. While one source mentioned that molecular modeling of the compound reveals a rigid bicyclic framework that could facilitate interactions with biological targets, it provided no specific details on the dynamics, binding energies, or specific biological targets. Research in this area for the broader class of quinoline derivatives is available, but does not specifically address the fully saturated decahydro- variant.

In Silico Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) Model Development

There is no evidence of QSAR models being developed specifically for a series of this compound derivatives. QSAR studies are prevalent for other classes of quinoline and tetrahydroquinoline compounds, where relationships between molecular descriptors and biological activities have been established. However, these models and their findings cannot be directly extrapolated to this compound without specific research on this scaffold.

Pharmacophore Modeling (excluding clinical relevance)

Similarly, no pharmacophore models have been published that are specifically derived from or used to screen for this compound analogues. Pharmacophore modeling is a common technique in drug discovery, and models for other quinoline-based compounds exist, but none were identified for the this compound structure.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

While numerous computational methods, including Density Functional Theory (DFT), are used to predict NMR chemical shifts for organic molecules, no published study was found that specifically reports the calculated 1H or 13C NMR chemical shifts for this compound. General methodologies for such predictions are well-established, but specific data for this compound is not available in the surveyed literature.

Vibrational Frequency Analysis

Computational vibrational frequency analysis, typically performed using DFT, is a standard method for predicting the infrared and Raman spectra of molecules. However, a specific vibrational frequency analysis for this compound has not been reported in the accessible scientific literature. Studies on the vibrational spectra of quinoline and its aromatic derivatives are available, but these are not applicable to the saturated decahydro- structure.

Mechanistic Organic Reactions and Transformations Involving Decahydro Quinolin 4 Ols

Role as Nucleophiles or Electrophiles in Reactions

The chemical character of decahydro-quinolin-4-ol allows it to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it a nucleophilic center. youtube.com This nucleophilicity is evident in reactions where the hydroxyl group attacks an electron-deficient center. For instance, in the presence of a suitable base, the hydroxyl group can be deprotonated to form an alkoxide, a significantly stronger nucleophile. This alkoxide can then participate in Williamson ether synthesis or react with various electrophiles. A relevant example from the broader quinoline (B57606) family is the reaction of hydroxyl-quinolines with pentafluoropyridine under basic conditions, which results in the formation of 4-oxy-quinoline 2,3,5,6-tetrafluoropyridine derivatives through nucleophilic aromatic substitution, where the hydroxyl group acts as the nucleophile. researchgate.net

Conversely, the carbon atom bonded to the hydroxyl group (C-4) is an electrophilic center. youtube.com The electronegative oxygen atom polarizes the C-O bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. This electrophilic character is exploited in substitution and elimination reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution at the C-4 position.

The nitrogen atom within the decahydroquinoline (B1201275) ring also possesses a lone pair of electrons and can exhibit nucleophilic properties, particularly in its non-protonated form. Its reactivity is, however, influenced by the stereochemistry of the ring fusion and the presence of substituents.

Stereocontrol in Functional Group Transformations

The rigid, fused-ring structure of the decahydroquinoline system provides a well-defined three-dimensional framework, which is crucial for directing the stereochemical outcome of functional group transformations. The existing stereocenters in the molecule, including those at the ring junctions and at C-4, exert significant steric and electronic influence on incoming reagents.

Functional group transformations of the hydroxyl group, such as oxidation to a ketone or its conversion to other functional groups, can proceed with a high degree of stereocontrol. The axial or equatorial disposition of the hydroxyl group will dictate the accessibility of reagents to the reaction center. For example, the oxidation of an axial alcohol is often slower than that of its equatorial counterpart due to greater steric hindrance.

Ring-Opening and Ring-Closing Metathesis Studies

While specific studies on ring-opening and ring-closing metathesis (RCM) directly involving this compound are not extensively documented, the principles of these powerful synthetic methodologies can be applied to appropriately functionalized derivatives. RCM is a widely used method for the synthesis of unsaturated rings, and its application to precursors derived from this compound could provide access to novel heterocyclic structures.

For a ring-closing metathesis to occur, a diene precursor is required. A hypothetical RCM substrate could be synthesized by introducing two alkenyl chains onto the this compound scaffold, for instance, by N-alkylation with two different alkenyl halides. The subsequent RCM reaction, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, would then lead to the formation of a new ring fused to the decahydroquinoline framework. The size of the newly formed ring would be dependent on the length of the alkenyl tethers.

Ring-opening metathesis (ROM) and the more complex ring-opening-ring-closing metathesis (RORCM) could also be envisioned for strained derivatives of this compound containing a carbocyclic ring fused to the quinoline core. These reactions would allow for the transformation of the ring system into different-sized rings or the introduction of new functional groups.

Rearrangement Reactions and their Mechanisms

The decahydroquinoline framework can be susceptible to various rearrangement reactions, often promoted by acidic or basic conditions. These rearrangements can involve the carbon skeleton or the migration of functional groups, leading to the formation of isomeric structures.

While specific rearrangement reactions of this compound are not well-documented in the literature, related quinoline alkaloids are known to undergo base-catalyzed rearrangements. For instance, the rearrangement of hydroxyisopropyldihydrofuroquinolones has been studied, and a mechanism involving an epoxide intermediate has been proposed. rsc.org Another example is the rearrangement of N-acylated-1,2-dihydroquinolines to tertiary carbinols in the presence of organolithium compounds. rsc.org Although these examples involve unsaturated quinoline systems, they provide insight into the potential for skeletal reorganizations within the broader quinoline family.

For this compound itself, acid-catalyzed rearrangements could potentially involve a Wagner-Meerwein-type shift, where a carbocation intermediate formed at C-4 could trigger the migration of a neighboring alkyl group or hydride, leading to a rearranged carbon skeleton. The stereochemistry of the starting material would play a crucial role in determining the feasibility and outcome of such rearrangements.

Data Tables

Table 1: Nucleophilic and Electrophilic Sites in this compound

| Site | Atom(s) | Chemical Character | Potential Reactions |

| 1 | Oxygen of -OH | Nucleophilic | Ether synthesis, Esterification |

| 2 | Carbon at C-4 | Electrophilic | Nucleophilic substitution |

| 3 | Nitrogen | Nucleophilic | N-alkylation, N-acylation |

Table 2: Hypothetical RCM Substrate Derived from this compound

| Starting Material | Reagents for Functionalization | RCM Substrate | Potential RCM Product |

| This compound | 1. NaH2. Allyl bromide | N,N-diallyl-decahydro-quinolin-4-ol | Fused-ring system containing a new unsaturated heterocycle |

Applications of Decahydro Quinolin 4 Ols As Synthetic Building Blocks

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and conformational rigidity of the decahydroquinoline (B1201275) framework make its derivatives prime candidates for use as both chiral auxiliaries and ligands in asymmetric catalysis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which it is typically removed. Chiral ligands, conversely, coordinate to a metal center to create an asymmetric environment that biases the catalytic transformation of a substrate.

Derivatives of the decahydroquinoline scaffold have been effectively employed in these roles. For instance, a chiral scaffolding ligand system that incorporates a tetrahydroquinoline ring has been successfully used in enantioselective hydroformylation. nih.gov This ligand covalently and reversibly binds to the substrate, behaving like a chiral auxiliary, yet it is used in catalytic amounts like a traditional ligand. nih.gov This strategy highlights how the quinoline (B57606) framework can be adapted to exert powerful stereochemical control.

In another notable example, a chiral auxiliary derived from (R)-phenylglycinol was fused to a decahydroquinoline (perhydrooxazoloquinoline) core. This auxiliary was instrumental in directing the stereoselective synthesis of decahydroquinolines with quaternary stereocenters at either the C4a or C8a position. nih.gov The steric hindrance provided by the bulky phenyl group of the auxiliary effectively shielded one face of the decahydroquinoline system, guiding the approach of reagents to the opposite face with high selectivity. nih.gov The ability to control the formation of challenging quaternary centers underscores the utility of the decahydroquinoline scaffold in asymmetric synthesis.

Table 1: Applications of Decahydroquinoline Scaffolds in Asymmetric Synthesis

| Scaffold Type | Application | Role | Key Feature | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline-based | Enantioselective Hydroformylation | Scaffolding Ligand | Covalently and reversibly binds the substrate while creating a chiral environment around the metal catalyst. | nih.gov |

| Perhydrooxazoloquinoline | Stereoselective Michael Addition | Chiral Auxiliary | Directs the formation of C4a all-carbon quaternary stereocenters by sterically shielding one face of the molecule. | nih.gov |

| Perhydrooxazoloquinoline | Reaction with Grignard Reagents | Chiral Auxiliary | Enables the creation of C8a aza-quaternary stereocenters through reagent-controlled addition. | nih.gov |

Intermediates in Complex Molecule Synthesis

The decahydroquinoline nucleus is a core structural motif in numerous biologically active compounds, particularly alkaloids. As such, decahydro-quinolin-4-ol and its derivatives are crucial intermediates in the strategic synthesis of these complex molecules.

The utility of the decahydroquinoline framework is prominently featured in the total synthesis of various alkaloids. A compelling strategy involves the use of a chiral decahydroquinoline derivative to access different classes of natural products. For example, an enantiopure (R)-phenylglycinol-derived decahydroquinoline serves as a common intermediate for the divergent synthesis of angularly substituted decahydroquinolines. nih.gov

This strategy was elegantly applied to the total synthesis of the Myrioneuron-type alkaloid (−)-myrioxazine A. The synthesis commenced with the chiral decahydroquinoline precursor, which underwent a regioselective reaction with formaldehyde (B43269) to install a key hydroxymethyl group at the C8-position. This intermediate was then elaborated over several steps to complete the synthesis of the natural product. nih.gov This approach demonstrates how the decahydroquinoline scaffold provides a robust platform with pre-defined stereochemistry, significantly simplifying the construction of intricate polycyclic systems.

Table 2: Key Steps in the Total Synthesis of (−)-Myrioxazine A from a Decahydroquinoline Precursor

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Regioselective Hydroxymethylation | Formaldehyde | Installs the C8 side chain, a key structural feature of the target alkaloid. | nih.gov |

| 2 | Oxidative Cleavage | NaIO₄ | Cleaves the chiral auxiliary to reveal the secondary amine of the decahydroquinoline core. | nih.gov |

| 3 | N-Formylation | HCOOH, EDCI | Modifies the nitrogen atom as a prelude to the final cyclization. | nih.gov |

| 4 | Final Cyclization | N/A (spontaneous) | Forms the final heterocyclic ring of (−)-myrioxazine A. | nih.gov |

While the use of aromatic quinolines in functional polymers with applications in optoelectronics is well-established, the saturated this compound system represents an underexplored but promising precursor for advanced organic materials. researchgate.net Functional monomers are the fundamental building blocks used to create polymers with tailored properties. mdpi.comnih.gov The bifunctional nature of this compound (containing both -NH and -OH groups) allows it to act as a monomer in step-growth polymerization.

For instance, the amine and hydroxyl groups can react with difunctional acyl chlorides, isocyanates, or epoxides to form specialty polyamides, polyurethanes, or polyethers, respectively. The rigid, non-planar structure of the decahydroquinoline unit would be incorporated into the polymer backbone, restricting chain mobility and potentially leading to materials with high glass transition temperatures (Tg), enhanced thermal stability, and low solubility in common solvents. Furthermore, the chirality of the monomer unit could be used to synthesize helical polymers with unique chiroptical properties. The development of such functional polymers from readily accessible decahydroquinoline precursors is a promising avenue for creating next-generation materials. digitellinc.com

Scaffold in Privileged Structure Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. ufrj.br The aromatic quinoline core is a well-known example of a privileged scaffold, forming the basis for a wide range of pharmaceuticals with diverse activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.neteurekaselect.com

The this compound structure can be viewed as a three-dimensional, saturated analogue of the privileged quinoline scaffold. While the flat, aromatic quinoline system is ideal for intercalating into DNA or binding to the active sites of enzymes like kinases, the sp³-rich, conformationally restricted decahydroquinoline framework is suited for interacting with different target classes, such as G-protein coupled receptors (GPCRs) or ion channels, which often have complex, non-planar binding pockets.

The this compound scaffold offers several advantages for privileged structure research:

Three-Dimensional Diversity: Substituents can be placed in well-defined axial or equatorial positions, allowing for precise exploration of the chemical space around the core.

Physicochemical Properties: As a saturated heterocycle, it generally imparts better solubility and metabolic stability compared to its aromatic counterpart.

Synthetic Accessibility: The core is readily synthesized, and the hydroxyl and amine groups provide convenient handles for diversification and the creation of compound libraries.

By using the this compound scaffold as a template, medicinal chemists can design novel libraries of compounds aimed at discovering new therapeutics that operate on a variety of biological targets.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Ligand-Target Recognition Studies

Specific molecular docking studies detailing the binding affinity and interaction patterns of Decahydro-quinolin-4-ol with biological targets are not available in the reviewed literature. While computational studies, including docking and binding energy predictions, have been performed for the broader quinoline (B57606) and 4-hydroxyquinolone classes of compounds against various targets like kinases and enzymes, no such data has been published for the fully saturated this compound scaffold. These analyses typically provide insights into binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), but this information is currently absent for the specified compound.

There is no specific data from in vitro receptor binding assays for this compound. Such assays are crucial for determining a compound's affinity for a particular receptor, typically reported as an IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), or Kₔ (dissociation constant). While the quinoline scaffold is present in molecules investigated for activity at various receptors, the specific binding profile for this compound remains uncharacterized in the scientific literature.

Detailed enzyme inhibition studies for this compound are not found in the available research. One source suggests that its antimicrobial properties might stem from the inhibition of DNA gyrase, a mechanism common to fluoroquinolone antibiotics, but this is a proposed mechanism and is not supported by specific in vitro kinetic data. vulcanchem.com Studies on related unsaturated compounds, such as 4-hydroxyquinoline-3-carboxylic acids, have shown inhibitory activity against enzymes like malate (B86768) dehydrogenase, but this cannot be extrapolated to this compound. nih.gov Kinetic analyses, which would determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), have not been published for this compound.

Structure-Activity Relationship (SAR) Studies

Systematic Structure-Activity Relationship (SAR) studies for this compound derivatives are not available in the scientific literature. SAR studies involve synthesizing a series of related compounds and comparing their biological activities to deduce which parts of the molecule are essential for its effects. While it is suggested that the decahydroquinoline (B1201275) scaffold can be systematically modified to optimize bioactivity, for instance, through alkylation or acylation of the hydroxyl group, no published data correlates these specific structural changes with biological responses. vulcanchem.com